Cas no 89569-61-9 (1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-phenyl-)
89569-61-9 structure
Product Name:1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-phenyl-
CAS No:89569-61-9
MF:C12H13N3
MW:199.251722097397
CID:596144
PubChem ID:1478281
Update Time:2025-04-19
1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-phenyl-
- 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
- 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
- 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- HMS2396H17
- 5B-098
- AKOS015992860
- SCHEMBL14353248
- DTXSID80363140
- MFCD01936285
- SMR000180493
- MLS000327473
- 89569-61-9
- CHEMBL1392847
- ML149 Analog
-
- Inchi: 1S/C12H13N3/c1-2-6-10(7-3-1)12-14-13-11-8-4-5-9-15(11)12/h1-3,6-7H,4-5,8-9H2
- InChI Key: YAFWREOXXLJOQZ-UHFFFAOYSA-N
- SMILES: N12C(C3C=CC=CC=3)=NN=C1CCCC2
Computed Properties
- Exact Mass: 199.110947427g/mol
- Monoisotopic Mass: 199.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30.7Ų
1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 5B-098-1mg |
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine |
89569-61-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 5B-098-5mg |
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine |
89569-61-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 5B-098-10mg |
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine |
89569-61-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 5B-098-100mg |
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine |
89569-61-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Key Organics Ltd | 5B-098-50mg |
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine |
89569-61-9 | >90% | 50mg |
£102.00 | 2025-02-09 |
1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-phenyl- Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
89569-61-9 (1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-phenyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk